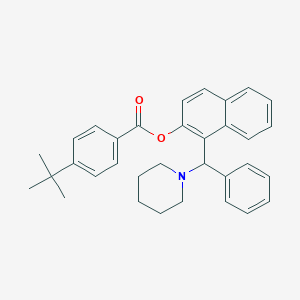

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

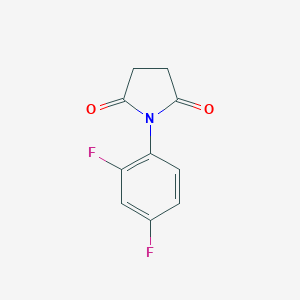

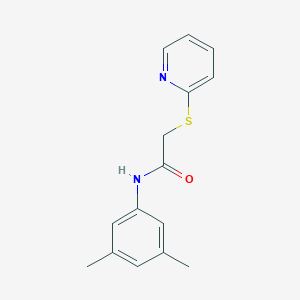

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperidino group, a naphthyl group, and a benzenecarboxylate group. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the phenyl and naphthyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzenecarboxylate group might make the compound acidic .Scientific Research Applications

Precursor for Fentanyl Synthesis

This compound has been identified as a precursor in the synthesis of fentanyl and its analogues . The control of such precursors is crucial in combating the opioid crisis, as they are key components in the illicit manufacture of potent synthetic opioids.

Drug Design and Pharmaceutical Industry

Piperidine derivatives, including the compound , play a significant role in drug design due to their presence in over twenty classes of pharmaceuticals . They are essential building blocks in the synthesis of various drugs.

Synthesis of Biologically Active Piperidines

The compound serves as a substrate for the synthesis of biologically active piperidines, which are important for the development of new medications . Researchers utilize it to create novel compounds with potential therapeutic effects.

Targeted Protein Degradation

As a 4-aryl piperidine, it is useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is pivotal in designing drugs that can selectively degrade disease-causing proteins.

Pharmacological Applications

The compound’s derivatives are involved in various pharmacological applications, including the discovery and biological evaluation of potential drugs containing the piperidine moiety . This encompasses a wide range of therapeutic areas.

Anti-Cancer Agents

There is research indicating the use of piperidine derivatives in the design and synthesis of novel anti-cancer agents . These compounds have shown promising results in inhibiting the proliferation of cancer cells.

Molecular Docking and Simulations

The compound can be used in molecular docking studies to understand its interaction with biological targets. This is crucial for the design of drugs with high specificity and efficacy .

Functionalization and Synthesis Methods

It is also involved in the development of new chemical methods for the functionalization and synthesis of piperidine derivatives, which are valuable for medicinal chemistry .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRZRONVDYXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)

![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)

![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)

![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)